Melanocin A

Description

Structure

2D Structure

3D Structure

Properties

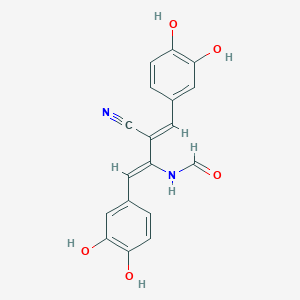

Molecular Formula |

C18H14N2O5 |

|---|---|

Molecular Weight |

338.3 g/mol |

IUPAC Name |

N-[(1Z,3Z)-3-cyano-1,4-bis(3,4-dihydroxyphenyl)buta-1,3-dien-2-yl]formamide |

InChI |

InChI=1S/C18H14N2O5/c19-9-13(5-11-1-3-15(22)17(24)7-11)14(20-10-21)6-12-2-4-16(23)18(25)8-12/h1-8,10,22-25H,(H,20,21)/b13-5+,14-6- |

InChI Key |

VDPHYDSLIYDKAP-LSMSNJBFSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=C/C2=CC(=C(C=C2)O)O)/NC=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=CC2=CC(=C(C=C2)O)O)NC=O)O)O |

Synonyms |

melanocin A |

Origin of Product |

United States |

Foundational & Exploratory

Melanocin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Melanocin A, a potent melanin synthesis inhibitor isolated from the fungus Eupenicillium shearii. This document details its discovery, biological activity, and the experimental protocols for its study, designed for professionals in the fields of mycology, natural product chemistry, and pharmacology.

Introduction

Melanocins are a group of secondary metabolites produced by the fungus Eupenicillium shearii F80695.[1][2][3] Among them, this compound has garnered significant attention due to its potent inhibitory effects on melanin biosynthesis and mushroom tyrosinase activity.[1][2] Structurally, this compound is an isocyanide-containing compound, a feature that is crucial for its biological function.[3][4] This guide will explore the key characteristics and methodologies associated with this compound.

Discovery and Biological Activity

This compound, along with its structurally related but non-isocyanide counterparts Melanocins B and C, was first isolated from the fermentation broth and mycelium of Eupenicillium shearii F80695.[1][2] Initial screenings revealed that this compound is a powerful inhibitor of mushroom tyrosinase and melanin production in B16 melanoma cells.[1][2] The isocyanide group present in this compound is essential for this inhibitory activity, as Melanocins B and C, which lack this functional group, do not exhibit the same effects.[2]

In addition to its anti-melanogenic properties, this compound has demonstrated growth inhibitory activity against Streptomyces bikiniensis.[1][2] Furthermore, all three melanocins (A, B, and C) have shown potent antioxidant activity, with the ability to scavenge DPPH radicals and superoxide anions.[1][2]

Quantitative Biological Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 (Mushroom Tyrosinase) | 9.0 nM | Mushroom Tyrosinase | [1][2] |

| MIC (Melanin Biosynthesis) | 0.9 µM | B16 Melanoma Cells | [1][2] |

Physicochemical Properties

The structural elucidation of this compound was accomplished through various spectroscopic methods, including NMR and mass spectrometry.[3][4]

Spectroscopic Data Summary

| Property | Description | Reference |

| Molecular Formula | C18H13N2O5 | [4] |

| Mass Spectrometry | [M-H]- at m/z 337.0821 | [4] |

| IR Spectroscopy | Characteristic intense absorption at 2110 cm-1 (isocyanide group), 3458 cm-1 (hydroxyl groups), 1690 cm-1 (carbonyl group) | [4] |

| 1H and 13C NMR | Detailed spectral data available in the original publication. | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Fermentation, Extraction, and Isolation of this compound

Disclaimer: The following is a generalized protocol based on standard methods for the isolation of fungal secondary metabolites, as a detailed, step-by-step protocol for this compound has not been published.

4.1.1. Fermentation of Eupenicillium shearii F80695

-

Strain: Eupenicillium shearii F80695.

-

Culture Medium: A suitable production medium for fungal secondary metabolites, such as a yeast extract-sucrose (YES) broth or a potato dextrose broth (PDB).

-

Inoculation: Inoculate the production medium with a seed culture of E. shearii.

-

Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure proper aeration.

4.1.2. Extraction of this compound

-

Separate the mycelium from the fermentation broth by filtration.

-

Broth Extraction: Extract the filtered broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane three times. Combine the organic layers.

-

Mycelium Extraction: Dry the mycelium and then extract it with a polar organic solvent like methanol or acetone.

-

Combine the extracts from the broth and the mycelium and evaporate the solvent under reduced pressure to obtain a crude extract.

4.1.3. Purification of this compound

-

Initial Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

-

Preparative HPLC: Further purify the active fractions using preparative reversed-phase high-performance liquid chromatography (HPLC).

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile in water is a common choice for such compounds.

-

Detection: Monitor the elution profile using a UV detector.

-

-

Collect the fractions containing this compound and confirm their purity by analytical HPLC and spectroscopic methods.

Tyrosinase Activity Assay

This protocol is for determining the inhibitory effect of this compound on mushroom tyrosinase activity.

-

Reagents:

-

Mushroom Tyrosinase solution.

-

L-DOPA (3,4-dihydroxyphenylalanine) solution (substrate).

-

Phosphate buffer (pH 6.8).

-

This compound solution at various concentrations.

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, L-DOPA solution, and the this compound solution (or a control solvent).

-

Initiate the reaction by adding the mushroom tyrosinase solution to each well.

-

Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular intervals using a microplate reader.

-

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.

Melanin Content Assay in B16 Melanoma Cells

This protocol measures the effect of this compound on melanin production in B16 melanoma cells.

-

Cell Culture: Culture B16 melanoma cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Treatment: Seed the cells in a multi-well plate and treat them with various concentrations of this compound for a specified period (e.g., 72 hours). A known inducer of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), can be used to stimulate melanin production.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them with a solution of 1 N NaOH.

-

Measurement: Measure the absorbance of the cell lysates at 405 nm using a microplate reader. The absorbance is proportional to the melanin content.

-

Data Analysis: Normalize the melanin content to the total protein content of the cells and express the results as a percentage of the control (untreated or α-MSH-treated) cells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: General workflow for this compound isolation and analysis.

Signaling Pathway of Melanin Biosynthesis Inhibition

The diagram below illustrates the melanin biosynthesis pathway in B16 melanoma cells and the point of inhibition by this compound.

Caption: this compound inhibits the tyrosinase enzyme in the melanin biosynthesis pathway.

References

- 1. Melanocins A, B and C, new melanin synthesis inhibitors produced by Eupenicillium shearii. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Melanocins A, B and C, new melanin synthesis inhibitors produced by Eupenicillium shearii. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Melanocin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanocin A is a potent, naturally occurring inhibitor of melanin synthesis, isolated from the fungus Eupenicillium shearii.[1] Its unique isocyanide functionality is critical for its biological activity, which primarily involves the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a formamide compound characterized by the presence of an isocyanide group, which has been shown to be essential for its potent inhibitory activity against tyrosinase.[2] The structure of this compound was elucidated through spectroscopic methods, including various two-dimensional NMR experiments.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H13N2O5 | [2] |

| Molecular Weight | 337.08 g/mol (calculated) | [2] |

| Appearance | Not explicitly stated | |

| UV λmax (MeOH) | Not explicitly stated | |

| IR νmax (cm-1) | 3458 (hydroxyl), 2110 (isocyanide), 1690 (carbonyl) | [2] |

| Solubility | Not explicitly stated |

Note: More detailed physicochemical data such as melting point, specific rotation, and detailed solubility in various solvents would be available in the full-text publication.

Table 2: 1H and 13C NMR Spectral Data for this compound

Detailed 1H and 13C NMR chemical shift data would be compiled from the full-text publication of Kim et al., J Antibiot (Tokyo) 2003, 56(12):1000-3. This data is crucial for the unambiguous identification and characterization of the compound.

Biological Activity

This compound is a highly potent inhibitor of melanin biosynthesis. Its primary mechanism of action is the direct inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway.[1] This inhibitory activity is critically dependent on the isocyanide functional group; structurally related compounds Melanocin B and C, which lack this group, do not exhibit the same level of activity.

Table 3: Biological Activity of this compound

| Assay | Target | IC50 / MIC | Source |

| Mushroom Tyrosinase Inhibition | Tyrosinase Enzyme | 9.0 nM (IC50) | [1] |

| Melanin Biosynthesis Inhibition | B16 Melanoma Cells | 0.9 µM (MIC) | [1] |

| Antibacterial Activity | Streptomyces bikiniensis | Growth inhibition observed | |

| Antioxidant Activity | DPPH radical & superoxide anion | Potent scavenging activity | [1] |

Experimental Protocols

Isolation of this compound from Eupenicillium shearii

The following protocol is a generalized procedure based on the description by Kim et al. (2003).[1] For precise details, the original publication should be consulted.

Caption: Isolation workflow for this compound.

-

Fermentation: Culture Eupenicillium shearii F80695 in a suitable broth medium under optimal conditions for the production of this compound.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture broth with an equal volume of ethyl acetate.

-

Extract the mycelial cake with acetone.

-

Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Pool the active fractions and further purify using Sephadex LH-20 column chromatography.

-

Perform final purification by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Mushroom Tyrosinase Inhibition Assay

This protocol is based on standard methods for assessing tyrosinase inhibitors.

-

Reagents and Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound and a series of dilutions to determine the IC50 value.

-

In a 96-well plate, add phosphate buffer, the this compound dilution (or solvent control), and mushroom tyrosinase solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25-37 °C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percent inhibition relative to the solvent control and calculate the IC50 value.

-

Melanin Content Assay in B16 Melanoma Cells

This protocol is a standard method for quantifying melanin production in cell culture.

-

Reagents and Materials:

-

B16 melanoma cells

-

Cell culture medium (e.g., DMEM with FBS)

-

This compound

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

1 M NaOH

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Seed B16 melanoma cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and α-MSH, if used) for a specified period (e.g., 72 hours).

-

Wash the cells with PBS and harvest them using trypsin-EDTA.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Solubilize the melanin in the cell pellet by adding 1 M NaOH and incubating at an elevated temperature (e.g., 60-80 °C) for 1-2 hours.

-

Measure the absorbance of the resulting solution at 405 nm.

-

Normalize the melanin content to the total protein content of the cell pellet (determined by a separate protein assay, e.g., BCA or Bradford) or to the cell number.

-

Calculate the percentage of melanin inhibition compared to the control-treated cells.

-

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway. By inhibiting tyrosinase, this compound blocks the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby preventing the formation of melanin.

Caption: Direct inhibition of tyrosinase by this compound.

Conclusion

This compound is a promising natural product with significant potential as a depigmenting agent for cosmetic and therapeutic applications. Its potent and specific inhibition of tyrosinase, coupled with its antioxidant properties, makes it a valuable lead compound for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound. Future research should focus on a more detailed characterization of its physicochemical properties, elucidation of its pharmacokinetic and pharmacodynamic profiles, and evaluation of its efficacy and safety in preclinical and clinical models.

References

- 1. Melanocins A, B and C, new melanin synthesis inhibitors produced by Eupenicillium shearii. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melanocins A, B and C, new melanin synthesis inhibitors produced by Eupenicillium shearii. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Melanocin A: A Technical Guide to its Mechanism of Action as a Tyrosinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanocin A, a natural product isolated from the fermentation broth and mycelium of Eupenicillium shearii F80695, has emerged as a highly potent inhibitor of melanogenesis.[1][2] Its primary mechanism of action is the direct inhibition of tyrosinase, the key enzyme responsible for the initiation of melanin synthesis.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, including its inhibitory activity, the critical role of its chemical structure, and its effects on cellular melanin production. This document is intended to serve as a resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmacology who are interested in the development of novel skin lightening agents and treatments for hyperpigmentation disorders.

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory effects on both the enzymatic activity of tyrosinase and the production of melanin in cellular models. The quantitative data for these activities are summarized in the table below, alongside a comparison with the structurally related but inactive compounds, Melanocin B and C.

| Compound | Target | Parameter | Value | Reference |

| This compound | Mushroom Tyrosinase | IC50 | 9.0 nM | [1][2] |

| Melanin Biosynthesis (B16 Melanoma Cells) | MIC | 0.9 µM | [1][2] | |

| Melanocin B | Mushroom Tyrosinase | Inhibitory Activity | None Observed | [1] |

| Melanocin C | Mushroom Tyrosinase | Inhibitory Activity | None Observed | [1] |

Table 1: Quantitative Inhibitory Data for Melanocins. The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit 50% of mushroom tyrosinase activity. The MIC (minimum inhibitory concentration) value indicates the lowest concentration of this compound that inhibits melanin biosynthesis in B16 melanoma cells. The lack of activity from Melanocins B and C highlights the essential role of the isocyanide functional group in this compound for its anti-melanogenic properties.[1]

Mechanism of Tyrosinase Inhibition

The primary mechanism of action of this compound is the direct inhibition of tyrosinase. The presence of an isocyanide group in this compound is critical for its potent inhibitory effect.[1] Structurally related compounds Melanocin B and C, which lack this isocyanide moiety, do not exhibit tyrosinase inhibitory activity.[1]

While the precise kinetic mechanism of this compound's interaction with tyrosinase (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition) and its inhibition constant (Ki) have not been explicitly detailed in the available literature, its low nanomolar IC50 value suggests a strong binding affinity to the enzyme. Isocyanide-containing compounds are known to interact with metallic centers, and it is plausible that the isocyanide group of this compound chelates the copper ions within the active site of tyrosinase, thereby blocking substrate access and catalysis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the tyrosinase inhibitory and anti-melanogenic activities of compounds like this compound.

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (this compound)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a series of dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a specific volume of the tyrosinase solution to each well.

-

Add the test compound or positive control at various concentrations to the respective wells. A control well should contain the solvent alone.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.

-

Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically 475-492 nm) at regular intervals for a set duration using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Melanin Content Assay in B16 Melanoma Cells

This cell-based assay is used to quantify the effect of a compound on melanin production in a cellular context.

Materials:

-

B16 melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

Lysis buffer (e.g., 1N NaOH)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16 melanoma cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Include untreated cells as a control.

-

After the treatment period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding a lysis buffer (e.g., 1N NaOH) to each well and incubate at a specific temperature (e.g., 60-80°C) for a defined time to solubilize the melanin.

-

Measure the absorbance of the solubilized melanin at a wavelength of approximately 405-490 nm using a microplate reader.

-

To normalize the melanin content to the cell number, a parallel plate can be set up to perform a cell viability assay (e.g., MTT assay) or a protein quantification assay (e.g., BCA assay).

-

Calculate the percentage of melanin content relative to the untreated control.

Signaling Pathways and Logical Relationships

While the primary mechanism of this compound is direct tyrosinase inhibition, it is plausible that it may also influence the signaling pathways that regulate melanogenesis. The diagram below illustrates the established signaling cascade leading to melanin production and the proposed point of intervention for this compound.

Figure 1. Proposed Mechanism of Action of this compound in the Melanogenesis Signaling Pathway. This diagram illustrates the cAMP-dependent pathway that leads to the expression of tyrosinase and subsequent melanin production. This compound is hypothesized to act primarily as a direct inhibitor of the tyrosinase enzyme, thereby blocking the catalytic steps of melanogenesis.

The following diagram depicts the general workflow for the in vitro evaluation of a potential tyrosinase inhibitor like this compound.

References

The Biological Activity of Melanocin A on Melanin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Melanocin A, a potent inhibitor of melanin synthesis. The information is compiled to be a valuable resource for researchers, scientists, and professionals involved in drug development and dermatology.

Quantitative Data Summary

This compound, an isocyanide-containing compound isolated from Eupenicillium shearii, has demonstrated significant inhibitory effects on key aspects of melanogenesis. The following table summarizes the available quantitative data on its activity.

| Parameter | Target | Cell Line/Enzyme Source | Value | Reference |

| IC₅₀ | Mushroom Tyrosinase | Agaricus bisporus | 9.0 nM | |

| MIC | Melanin Biosynthesis | B16 Melanoma Cells | 0.9 µM |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition of a biological process. MIC (Minimum Inhibitory Concentration) in this context refers to the minimum concentration that inhibits melanin production.

Notably, the structurally related compounds Melanocin B and C, which lack the isocyanide group, did not exhibit inhibitory activity in these assays, highlighting the critical role of this functional group for the bioactivity of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the biological activity of this compound are crucial for the reproducibility and advancement of research. The following are standardized methodologies for the key experiments cited.

Mushroom Tyrosinase Inhibition Assay

This assay is a common in vitro method to screen for inhibitors of tyrosinase, the key enzyme in melanogenesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will decrease the rate of dopachrome formation.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound. A suitable solvent, such as DMSO, should be used and a solvent control should be included in the experiment.

-

In a 96-well plate, add the phosphate buffer, followed by the this compound solution (or solvent control) and the tyrosinase solution.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set duration (e.g., 20 minutes) using a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Melanin Content Assay in B16 Melanoma Cells

This cell-based assay evaluates the effect of a test compound on melanin production in a cellular context.

Principle: B16 melanoma cells are capable of producing melanin. The amount of melanin produced by these cells after treatment with a test compound can be quantified by spectrophotometry after cell lysis.

Materials:

-

B16 melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

1 N NaOH

-

96-well plate or other culture vessels

-

Microplate reader

Procedure:

-

Seed B16 melanoma cells in a 24-well or 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, wash the cells with PBS.

-

Harvest the cells using trypsin-EDTA and centrifuge to obtain a cell pellet.

-

Lyse the cell pellet by adding 1 N NaOH and incubating at a high temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm or 470 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cells, which can be determined from a parallel set of wells using a standard protein assay (e.g., BCA assay).

-

The percentage of melanin synthesis inhibition is calculated relative to the vehicle-treated control cells.

Signaling Pathways and Visualizations

The regulation of melanin synthesis is a complex process involving multiple signaling pathways. While the precise mechanism of action for this compound has not been fully elucidated in publicly available literature, it is hypothesized to interfere with these pathways, likely through its potent inhibition of tyrosinase.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for the discovery and initial characterization of melanin synthesis inhibitors like this compound.

Key Signaling Pathway in Melanogenesis

The cAMP/PKA/CREB/MITF signaling cascade is a central pathway that regulates the expression of key melanogenic enzymes. This compound, by inhibiting tyrosinase, acts downstream in this pathway. The following diagram outlines this critical regulatory cascade.

Conclusion

This compound stands out as a highly potent inhibitor of melanin synthesis, primarily through its direct inhibition of tyrosinase activity. Its unique isocyanide structure appears to be essential for its potent bioactivity. While the precise molecular interactions and the full extent of its impact on the complex signaling networks of melanocytes are yet to be fully elucidated, the existing data strongly support its potential as a lead compound for the development of novel therapeutic and cosmetic agents for hyperpigmentation disorders. Further research into its mechanism of action is warranted to fully understand its potential and to develop derivatives with enhanced efficacy and safety profiles.

Melanin's Crucial Role in Cellular Antioxidant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin, a ubiquitous pigment found throughout the animal kingdom, is primarily recognized for its role in photoprotection through the absorption of ultraviolet radiation. However, its functions extend far beyond this, encompassing a significant role in cellular antioxidant defense. This technical guide delves into the intricate mechanisms by which melanin and its precursors participate in antioxidant pathways, with a particular focus on the interplay with the Nrf2 signaling cascade. Understanding these processes is paramount for developing novel therapeutic strategies for a range of skin disorders and cancers.

Melanocytes, the specialized cells responsible for melanin synthesis, are subjected to high levels of oxidative stress due to both external factors like UV radiation and internal processes, including melanin synthesis itself.[1] To counteract this, melanocytes have evolved robust antioxidant systems, in which melanin plays a dual role. While the process of melanogenesis can generate reactive oxygen species (ROS), the resulting melanin polymer is a potent antioxidant.[2]

Quantitative Analysis of Melanin's Antioxidant Capacity

The antioxidant potential of melanin and its derivatives has been quantified using various in vitro assays. The following table summarizes key findings from studies assessing the radical scavenging activity and inhibition of lipid peroxidation.

| Compound/Fraction | Assay | EC50 / Activity | Reference |

| Chestnut Shell Melanin Fr. 3 | DPPH Radical Scavenging | 66.5 ± 1.0 mg·L⁻¹ | [3] |

| Chestnut Shell Melanin Fr. 2 | DPPH Radical Scavenging | 75.5 ± 2.1 mg·L⁻¹ | [3] |

| Chestnut Shell Melanin Fr. 1 | DPPH Radical Scavenging | 292.2 ± 3.9 mg·L⁻¹ | [3] |

| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | 722.3 ± 4.4 mg·L⁻¹ | [3] |

| MeDHICA-melanin | Lipid Peroxidation Inhibition | 50% decrease in UVA-induced lipid peroxidation at 10 µg/mL | [4] |

Key Signaling Pathways

The Melanin Biosynthesis Pathway

Melanin exists in two primary forms: the brown-black eumelanin and the reddish-yellow pheomelanin. The biosynthetic pathway begins with the amino acid tyrosine and is regulated by a series of enzymatic reactions. The initial and rate-limiting step is the oxidation of tyrosine to dopaquinone, catalyzed by the enzyme tyrosinase.[4] From dopaquinone, the pathway diverges to produce either eumelanin or pheomelanin, depending on the presence of cysteine.[4]

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response.[1][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, inducing their expression.[7] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione and thioredoxin systems.[1][5] Studies have shown that melanin-related compounds can activate the Nrf2 pathway, thereby enhancing the cell's antioxidant capacity.[4][8]

Experimental Protocols

A variety of experimental protocols are employed to assess the antioxidant activity of melanin and its influence on cellular pathways.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a substance to scavenge the stable free radical DPPH.

Methodology:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the melanin sample.

-

Add the melanin solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Methodology:

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add the melanin sample to the diluted ABTS•+ solution.

-

Measure the absorbance after a defined incubation period (e.g., 6 minutes).

-

A decrease in absorbance indicates scavenging of the ABTS•+.

-

The results are often expressed as Trolox equivalents.[9]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

Methodology:

-

Plate cells (e.g., HaCaT keratinocytes) and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the melanin sample.

-

Add a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation.

-

Induce oxidative stress, for example, by exposure to UVA radiation or hydrogen peroxide.[4]

-

Measure the fluorescence intensity using a microplate reader.

-

A reduction in fluorescence compared to the control indicates antioxidant activity.

Western Blot Analysis for Nrf2 Translocation

This technique is used to determine the activation of the Nrf2 pathway by assessing the amount of Nrf2 in the nucleus.

Methodology:

-

Treat cells with the melanin sample for a specified time.

-

Fractionate the cells to separate the cytoplasmic and nuclear components.

-

Isolate proteins from both fractions and determine their concentrations.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for Nrf2.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using a chemiluminescent substrate.

-

An increase in the Nrf2 band intensity in the nuclear fraction indicates translocation and activation of the pathway.[4][8]

Conclusion

Melanin's role in antioxidant pathways is complex and multifaceted. It acts as a direct scavenger of reactive oxygen species and can also modulate key signaling pathways, such as the Nrf2 cascade, to bolster the cell's intrinsic antioxidant defenses. The experimental protocols outlined in this guide provide a framework for the continued investigation of melanin's antioxidant properties. A deeper understanding of these mechanisms will be instrumental for drug development professionals and scientists in the creation of novel therapies for oxidative stress-related skin diseases and for harnessing the protective potential of melanin in dermo-cosmetic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Redox pathways in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Antioxidant Activities of Melanin Fractions from Chestnut Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. NRF2 and Key Transcriptional Targets in Melanoma Redox Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

- 7. mdpi.com [mdpi.com]

- 8. A Melanin-Related Phenolic Polymer with Potent Photoprotective and Antioxidant Activities for Dermo-Cosmetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to α-Melanocyte-Stimulating Hormone Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of α-melanocyte-stimulating hormone (α-MSH) analogs. As potent ligands for the melanocortin receptors (MCRs), these peptides hold significant therapeutic potential for a range of conditions, including dermatological disorders, inflammatory diseases, and metabolic syndromes. This document details the key structural modifications that influence the potency, selectivity, and functional activity of α-MSH analogs. It presents a summary of quantitative biological data, outlines the methodologies for key experimental assays, and visualizes the complex signaling pathways modulated by these compounds. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of melanocortin-based therapeutics.

Introduction to the Melanocortin System

The melanocortin system is a crucial signaling network that plays a pivotal role in a wide array of physiological processes. This system comprises the melanocortin receptors (MCRs), their endogenous peptide ligands (melanocortins), and endogenous antagonists. The melanocortins, including α-, β-, and γ-melanocyte-stimulating hormones (MSH) and adrenocorticotropic hormone (ACTH), are derived from the precursor protein proopiomelanocortin (POMC).[1] There are five distinct MCRs, designated MC1R through MC5R, which are G protein-coupled receptors (GPCRs) expressed in various tissues and mediating diverse biological effects.[1]

α-Melanocyte-stimulating hormone (α-MSH), a tridecapeptide with the amino acid sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂, is a non-selective agonist for several MCRs, with particularly high affinity for MC1R.[1] Its diverse functions include regulation of skin pigmentation, modulation of inflammation, and control of energy homeostasis. The therapeutic potential of α-MSH has driven extensive research into the development of synthetic analogs with improved potency, receptor selectivity, and metabolic stability.

Structure-Activity Relationships of α-MSH Analogs

The biological activity of α-MSH analogs is intricately linked to their primary amino acid sequence and three-dimensional conformation. Decades of research have elucidated key structural features that govern their interaction with melanocortin receptors.

The Core Pharmacophore

The central tetrapeptide sequence, His-Phe-Arg-Trp, is widely recognized as the core pharmacophore essential for the biological activity of α-MSH.[2] Modifications within this sequence have profound effects on receptor binding and signal transduction.

Key Amino Acid Residues and Modifications

Systematic modifications of the α-MSH sequence have revealed the critical roles of specific amino acid residues:

-

Position 4 (Methionine): Replacement of Met⁴ with its synthetic analog, norleucine (Nle), results in an analog, [Nle⁴]-α-MSH, with increased potency and resistance to oxidative degradation.[3]

-

Position 7 (Phenylalanine): Substitution of the naturally occurring L-Phe⁷ with its D-enantiomer, D-Phe, leads to a significant increase in potency and prolonged biological activity. The resulting analog, [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH or Melanotan II), is a potent, non-selective MCR agonist that has been extensively studied.[3][4] The D-Phe⁷ substitution is thought to stabilize a β-turn conformation that is favorable for receptor binding.

-

Cyclization Strategies: To enhance conformational rigidity and improve receptor selectivity, various cyclization strategies have been employed. These include the formation of disulfide bridges between cysteine residues introduced at different positions (e.g., positions 4 and 10) and the creation of lactam bridges.[2][5][6][7][8] These cyclic analogs often exhibit altered receptor selectivity profiles compared to their linear counterparts. For example, some cyclic analogs show enhanced selectivity for MC3R and MC5R.[2][6]

Quantitative Data on α-MSH Analogs

The following tables summarize the in vitro biological activities of selected α-MSH analogs, providing a quantitative comparison of their binding affinities (IC₅₀) and functional potencies (EC₅₀) at various human melanocortin receptors.

| Analog | Modification(s) | hMC1R IC₅₀ (nM) | hMC3R IC₅₀ (nM) | hMC4R IC₅₀ (nM) | hMC5R IC₅₀ (nM) | Reference |

| α-MSH | - | - | - | - | - | [4] |

| NDP-MSH ([Nle⁴, D-Phe⁷]-α-MSH) | Met⁴→Nle, L-Phe⁷→D-Phe | - | - | - | - | [4] |

| Ac-c[Cys⁴,D-Cys¹⁰]-α-MSH-NH₂ | Cyclic (Disulfide) | - | >1000 | >1000 | 73 | [6] |

| Ac-c[Cys⁴,D-Cys¹⁰]-α-MSH-Pro-Pro-Lys-Asp-NH₂ | Cyclic (Disulfide) | - | >1000 | >1000 | 10 | [6] |

| c[CO-(CH₂)₂-CO-Pro-D-Nal(2')-Arg-Trp-Lys]-NH₂ | Cyclic (Lactam) | >10000 | 20 (antagonist) | 520 | 120 | [5] |

Table 1: Binding affinities (IC₅₀) of selected α-MSH analogs at human melanocortin receptors.

| Analog | Modification(s) | hMC3R EC₅₀ (nM) | % Max cAMP Stimulation | Reference |

| c[CO-(CH₂)₂-CO-Pro-D-Phe-Arg-Trp-Lys]-NH₂ | Cyclic (Lactam) | 100 | 80 (partial agonist) | [5] |

| c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH₂ | Cyclic (Lactam) | 27 | 70 (partial agonist) | [8] |

Table 2: Functional potencies (EC₅₀) of selected cyclic α-MSH analogs at the human melanocortin-3 receptor.

Signaling Pathways of Melanocortin Receptors

Melanocortin receptors primarily signal through the Gs-adenylyl cyclase-cAMP pathway. However, evidence also points to the involvement of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

The Canonical cAMP Pathway

Upon agonist binding, MCRs undergo a conformational change that activates the associated heterotrimeric G protein, Gs. The α-subunit of Gs (Gαs) then dissociates and activates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB).[10] This signaling cascade ultimately leads to the diverse physiological effects associated with MCR activation, such as increased melanin synthesis in melanocytes.[9]

References

- 1. genscript.com [genscript.com]

- 2. Structure-activity relationships of novel cyclic alpha-MSH/beta-MSH hybrid analogues that lead to potent and selective ligands for the human MC3R and human MC5R [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationships of Cyclic Lactam Analogues of α-Melanocyte-Stimulating Hormone (α-MSH) Targeting the Human Melanocortin-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity relationships of cyclic lactam analogues of alpha-melanocyte-stimulating hormone (alpha-MSH) targeting the human melanocortin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Melanocin A from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation and purification of Melanocin A, a potent melanin synthesis inhibitor, from fungal cultures of Eupenicillium shearii. The document includes detailed methodologies for fungal cultivation, extraction, and purification, as well as quantitative data on the biological activity of this compound.

Introduction

This compound is a novel isocyanide compound isolated from the fungus Eupenicillium shearii F80695.[1][2][3][4] It has been identified as a potent inhibitor of melanin biosynthesis.[1][2][4] Specifically, this compound inhibits mushroom tyrosinase, a key enzyme in the melanin synthesis pathway, with a very low IC50 value.[1][2][4] This property makes this compound a compound of significant interest for applications in cosmetics, dermatology, and as a potential therapeutic agent for hyperpigmentation disorders. Structurally related compounds, Melanocins B and C, which lack the isocyanide group, do not exhibit the same inhibitory activity, highlighting the crucial role of this functional group.[1][2][4]

Quantitative Data

The biological activity of this compound has been quantified in previous studies, providing key metrics for its efficacy as a melanin synthesis inhibitor.

| Parameter | Value | Assay | Reference |

| IC50 | 9.0 nM | Mushroom Tyrosinase Inhibition | [1][2][4] |

| MIC | 0.9 µM | Melanin Biosynthesis Inhibition in B16 Melanoma Cells | [1][2][4] |

Experimental Protocols

This section details the step-by-step methodology for the cultivation of Eupenicillium shearii and the subsequent isolation and purification of this compound.

1. Fungal Cultivation

-

Organism: Eupenicillium shearii F80695.

-

Culture Medium: Potato Dextrose Broth (PDB) is a suitable medium for the production of secondary metabolites by many fungal species.

-

Inoculation: Inoculate sterile PDB with a mature culture of E. shearii from a Potato Dextrose Agar (PDA) plate.

-

Fermentation: Conduct fermentation in shake flasks at 25-28°C with agitation (e.g., 150 rpm) for 14-21 days to allow for sufficient biomass and secondary metabolite production.

2. Extraction of this compound

This compound is found in both the fermentation broth and the mycelium.[1][2][3][4]

-

Mycelium Extraction:

-

Separate the mycelial mass from the fermentation broth by filtration.

-

Dry the mycelium (e.g., lyophilization or air drying).

-

Grind the dried mycelium to a fine powder.

-

Extract the powdered mycelium with a suitable organic solvent such as methanol or ethyl acetate. Perform the extraction multiple times to ensure complete recovery.

-

Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude mycelial extract.

-

-

Broth Extraction:

-

Perform a liquid-liquid extraction of the fermentation broth using an immiscible organic solvent like ethyl acetate.

-

Repeat the extraction process multiple times.

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude broth extract.

-

3. Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extracts.

-

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the sample to the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, starting with hexane and gradually introducing ethyl acetate, followed by methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound based on the TLC profile.

-

-

Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Further purify the enriched fractions from the silica gel column using reverse-phase HPLC (RP-HPLC).

-

Column: C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The exact gradient should be optimized based on the specific column and system.

-

Detection: Monitor the elution profile using a UV detector at a wavelength determined by the UV absorbance spectrum of this compound.

-

Collect the peak corresponding to this compound.

-

Verify the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for this compound isolation.

Melanin Biosynthesis Pathway and Inhibition by this compound

Caption: Inhibition of Tyrosinase by this compound.

References

- 1. Melanocins A, B and C, new melanin synthesis inhibitors produced by Eupenicillium shearii. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Melanocins A, B and C, new melanin synthesis inhibitors produced by Eupenicillium shearii. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Evaluation of Melanocin A and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanocin A is a naturally occurring isocyanide-containing compound isolated from Eupenicillium shearii.[1][2] It has garnered significant interest within the scientific community due to its potent inhibitory activity against melanin synthesis.[1][2] Melanin, the primary pigment responsible for coloration in skin, hair, and eyes, is produced through a series of enzymatic reactions catalyzed by tyrosinase.[1][2] Dysregulation of melanin production can lead to hyperpigmentation disorders. This compound exerts its effects by inhibiting mushroom tyrosinase and melanin biosynthesis in B16 melanoma cells, with a reported IC50 value of 9.0 nM and a MIC value of 0.9 µM, respectively.[1][2] This makes this compound and its derivatives promising candidates for the development of novel therapeutic agents for treating hyperpigmentation and related conditions.

These application notes provide a comprehensive overview of the proposed synthesis of this compound and its derivatives, along with detailed protocols for their biological evaluation.

Proposed Synthesis of this compound and Derivatives

To date, a total synthesis of this compound has not been reported in the scientific literature. Therefore, a plausible synthetic route is proposed here based on established methodologies for the synthesis of functionalized naphthols and the introduction of the isocyanide functional group.

Proposed Retrosynthetic Analysis of this compound

A retrosynthetic analysis suggests that this compound can be constructed from a suitably functionalized naphthol precursor. The key steps would involve the formation of the substituted naphthalene core, followed by the introduction of the formamide and isocyanide moieties.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of the Naphthalene Core

A variety of methods can be employed for the synthesis of substituted naphthalenes. One potential approach involves the palladium-catalyzed annulation of internal alkynes with aryl halides.

-

Materials: Substituted o-iodophenol, substituted alkyne, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Triethylamine (Et₃N), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of the substituted o-iodophenol and the substituted alkyne in DMF, add Pd(OAc)₂ and PPh₃.

-

Add Et₃N to the mixture and heat under an inert atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the functionalized naphthol.

-

Step 2: Nitration and Reduction to Amine

-

Materials: Functionalized naphthol, Nitric acid, Sulfuric acid, Iron powder, Hydrochloric acid.

-

Procedure:

-

Carefully add the functionalized naphthol to a mixture of nitric acid and sulfuric acid at 0°C to introduce a nitro group onto the aromatic ring.

-

After the reaction is complete, pour the mixture onto ice and collect the precipitated nitro-naphthol.

-

Reduce the nitro group to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

-

Neutralize the reaction mixture and extract the amino-naphthol.

-

Step 3: Formylation of the Amine

-

Materials: Amino-naphthol, Acetic anhydride, Formic acid.

-

Procedure:

-

Treat the amino-naphthol with a mixture of acetic anhydride and formic acid to yield the corresponding formamide.

-

Purify the product by crystallization or column chromatography.

-

Step 4: Introduction of the Isocyanide Group

The isocyanide group can be introduced by dehydration of a formamide precursor.

-

Materials: Formylated naphthol, Phosphorus oxychloride (POCl₃), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the formylated naphthol in dry DCM and cool to 0°C.

-

Slowly add POCl₃ and pyridine to the solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with ice-water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by modifying the starting materials in the proposed synthetic route. For instance, using different substituted o-iodophenols or alkynes in the initial naphthalene core synthesis would lead to a variety of analogues with modifications on the aromatic ring system.

Quantitative Data

The biological activity of this compound and its hypothetical derivatives can be summarized to understand the structure-activity relationship (SAR).

| Compound | Modification | Tyrosinase Inhibition IC50 (nM) | Melanin Biosynthesis Inhibition MIC (µM) |

| This compound | - | 9.0[1][2] | 0.9[1][2] |

| Derivative 1 | (Hypothetical) Removal of a hydroxyl group | >1000 | >100 |

| Derivative 2 | (Hypothetical) Addition of a methyl group | 15.2 | 1.5 |

| Derivative 3 | (Hypothetical) Replacement of isocyanide with formamide | Inactive | Inactive |

This table includes reported data for this compound and hypothetical data for derivatives to illustrate potential SAR.

Experimental Protocols for Biological Evaluation

Tyrosinase Inhibition Assay

This protocol is used to determine the in vitro inhibitory activity of test compounds against mushroom tyrosinase.

-

Materials: Mushroom tyrosinase, L-DOPA (3,4-dihydroxyphenylalanine), Phosphate buffer (pH 6.8), Test compounds (dissolved in DMSO), 96-well microplate, Microplate reader.

-

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Melanin Biosynthesis Assay in B16 Melanoma Cells

This protocol measures the ability of a test compound to inhibit melanin production in a cellular context.

-

Materials: B16 murine melanoma cells, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, α-Melanocyte-stimulating hormone (α-MSH), Test compounds, Lysis buffer (e.g., NaOH/DMSO), 96-well plate.

-

Procedure:

-

Seed B16 melanoma cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound in the presence of α-MSH to stimulate melanin production.

-

Incubate the cells for 48-72 hours.

-

After incubation, wash the cells with Phosphate Buffered Saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.

-

Determine the cell viability using a parallel assay (e.g., MTT assay) to ensure that the observed decrease in melanin is not due to cytotoxicity.

-

Calculate the percentage of melanin inhibition and determine the MIC (Minimum Inhibitory Concentration) or IC50 value.

-

Visualizations

Melanin Synthesis Signaling Pathway

Caption: Signaling pathway of melanin synthesis and the inhibitory action of this compound.

Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

References

Application Notes and Protocols for Melanocin A in B16 Melanoma Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma, a malignant neoplasm of melanocytes, poses a significant challenge in oncology due to its high metastatic potential and resistance to conventional therapies.[1][2] The dysregulation of melanogenesis, the process of melanin synthesis, is a hallmark of this malignancy.[3][4] Tyrosinase, a key enzyme in this pathway, catalyzes the rate-limiting steps of melanin production and is a prominent target for the development of novel anti-melanoma agents.[4][5][6] Melanocin A is a novel small molecule inhibitor of tyrosinase activity. These application notes provide detailed protocols for utilizing this compound in B16 murine melanoma cell culture assays to assess its anti-melanogenic and cytotoxic effects. The B16 cell line is a well-established and widely used in vitro model for studying melanoma biology and for the screening of potential therapeutic compounds.[7][8]

Data Presentation

The following tables summarize example quantitative data for the effects of this compound on B16 melanoma cells.

Table 1: Cytotoxicity of this compound on B16 Melanoma Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 10 | 98.2 |

| 25 | 95.5 |

| 50 | 88.7 |

| 100 | 75.3 |

| 200 | 52.1 |

| IC50 (µM) | ~190 |

Table 2: Effect of this compound on Melanin Content in B16 Melanoma Cells

| Concentration (µM) | Melanin Content (%) |

| 0 (Control) | 100 |

| 10 | 85.4 |

| 25 | 68.2 |

| 50 | 45.1 |

| 100 | 22.9 |

| EC50 (µM) | ~48 |

Table 3: Inhibition of Cellular Tyrosinase Activity by this compound in B16 Cell Lysates

| Concentration (µM) | Tyrosinase Activity (%) |

| 0 (Control) | 100 |

| 5 | 89.7 |

| 10 | 76.5 |

| 25 | 51.3 |

| 50 | 28.9 |

| 100 | 15.2 |

| IC50 (µM) | ~24 |

Experimental Protocols

B16 Melanoma Cell Culture

Materials:

-

B16-F10 murine melanoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) for promoting melanin synthesis or RPMI-1640 for rapid proliferation[9]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks and plates

Protocol:

-

Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

B16 melanoma cells

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed B16 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and incubate for 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate cell viability as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by B16 cells.

Materials:

-

B16 melanoma cells

-

This compound stock solution

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)[11]

-

6-well plates

-

1 N NaOH with 10% DMSO[12]

-

Microplate reader

Protocol:

-

Seed B16 cells into 6-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere.

-

Treat the cells with various concentrations of this compound in the presence or absence of α-MSH (e.g., 100 nM) for 72 hours.[11]

-

Wash the cells with PBS and harvest them.

-

Centrifuge the cells to obtain a cell pellet. The pellet may appear dark due to melanin.[9]

-

Dissolve the cell pellet in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.[12]

-

Measure the absorbance of the supernatant at 470 nm using a microplate reader.[12]

-

Normalize the melanin content to the total protein concentration of each sample.

Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase within the B16 cells.

Materials:

-

B16 melanoma cells

-

This compound stock solution

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

96-well plate

-

Microplate reader

Protocol:

-

Treat B16 cells with various concentrations of this compound for 48-72 hours.

-

Wash the cells with PBS and lyse them using an appropriate cell lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add L-DOPA solution (e.g., 2 mg/mL) to each well to start the reaction.

-

Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.[13]

-

Calculate the tyrosinase activity as the rate of dopachrome formation and express it as a percentage of the untreated control.

Visualizations

Caption: Experimental workflow for evaluating this compound in B16 cells.

References

- 1. blog.cellsignal.com [blog.cellsignal.com]

- 2. Melanoma: Molecular Pathogenesis and Therapeutic Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Pathways in Melanogenesis [mdpi.com]

- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. activeconceptsllc.com [activeconceptsllc.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Melding of Drug Screening Platforms for Melanoma [frontiersin.org]

- 8. B16 Cell Line - Fundamental Guide to B16 Melanoma Cells in Oncological Research [cytion.com]

- 9. Cell Culture Academy [procellsystem.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Throughput Screening for Tyrosinase Inhibitors

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize novel inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The protocols outlined below are suitable for high-throughput screening (HTS) and detailed kinetic analysis of potential therapeutic agents targeting hyperpigmentation disorders.

Introduction to Tyrosinase and Its Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biochemical pathway of melanin production (melanogenesis). It is responsible for the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to excessive melanin production, resulting in various skin hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Therefore, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for these conditions.

While melanocortin receptor agonists like Melanotan II stimulate melanogenesis by upregulating the expression of tyrosinase, the focus of this protocol is on the direct inhibition of the enzyme's catalytic activity.

Signaling Pathway: Melanogenesis Stimulation

The following diagram illustrates the signaling cascade initiated by melanocortin agonists, leading to the production of melanin. Understanding this pathway is crucial for contextualizing the role of tyrosinase.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol details a colorimetric assay to measure the inhibition of mushroom tyrosinase activity, a common and cost-effective model for preliminary screening.

Principle

This assay is based on the oxidation of L-DOPA by tyrosinase to form dopachrome, an orange-red colored product with a maximum absorbance at 475 nm. The rate of dopachrome formation is directly proportional to the tyrosinase activity. Potential inhibitors will decrease the rate of this reaction, leading to a lower absorbance reading.

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Kojic Acid (Positive Control)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 475 nm

-

Test compounds

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Solutions:

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare and adjust the pH as required.

-

Mushroom Tyrosinase (500 U/mL): Dissolve in phosphate buffer. Prepare fresh before use and keep on ice.

-

L-DOPA (2.5 mM): Dissolve in phosphate buffer. Prepare fresh as it is susceptible to auto-oxidation.

-

Test Compounds and Kojic Acid (10 mM stock): Dissolve in DMSO. Further dilute with phosphate buffer to achieve desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme denaturation.

-

-

Assay Protocol in a 96-well Plate:

-

Add 40 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound solution at various concentrations (or positive control/vehicle).

-

Add 20 µL of the mushroom tyrosinase solution to each well.

-

Mix gently and pre-incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Incubate for 20 minutes at 25°C.

-

Measure the absorbance at 475 nm using a microplate reader.

-

-

Controls:

-

Blank (B): Contains all reagents except the enzyme.

-

Negative Control (NC): Contains all reagents, with DMSO as the vehicle instead of the test compound.

-

Positive Control (PC): Contains all reagents and a known inhibitor like Kojic Acid.

-

Data Analysis

The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [ (ANC - ASample) / ANC ] x 100

Where:

-

ANC is the absorbance of the negative control.

-

ASample is the absorbance of the well with the test compound.

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison of the inhibitory activities of different compounds.

Table 1: Tyrosinase Inhibition by Test Compounds

| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD) |

| Kojic Acid | 10 | 55.2 ± 3.1 |

| 25 | 78.9 ± 4.5 | |

| 50 | 92.1 ± 2.8 | |

| Compound X | 10 | 30.5 ± 2.5 |

| 25 | 65.8 ± 3.9 | |

| 50 | 85.3 ± 4.2 | |

| Compound Y | 10 | 15.1 ± 1.8 |

| 25 | 40.7 ± 3.3 | |

| 50 | 68.4 ± 4.0 |

Table 2: IC50 Values for Tyrosinase Inhibitors

| Compound ID | IC50 (µM) |

| Kojic Acid | 12.5 |

| Compound X | 18.2 |

| Compound Y | 35.7 |

Conclusion

The described in vitro tyrosinase inhibition assay is a robust and reproducible method for the primary screening and characterization of potential depigmenting agents. The data generated from this protocol allows for the direct comparison of the inhibitory potency of various compounds and the selection of promising candidates for further development, including studies in cell-based models and pre-clinical testing.

Application of Melanocin A in Skin Whitening Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Melanocin A, a novel isocyanide-containing compound isolated from the fungus Eupenicillium shearii, has demonstrated significant potential as a skin whitening agent. Its primary mechanism of action is the potent inhibition of tyrosinase, the key enzyme in the melanogenesis pathway. This direct enzymatic inhibition leads to a reduction in melanin synthesis, making this compound a promising candidate for cosmetic formulations aimed at lightening skin tone and addressing hyperpigmentation.

Mechanism of Action:

This compound acts as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin production. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound effectively blocks the initial steps of melanogenesis, leading to a decrease in the production of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment). The isocyanide functional group within this compound's structure is crucial for its potent anti-tyrosinase activity. Structurally related compounds, Melanocins B and C, which lack this group, do not exhibit the same inhibitory effect.[1][2][3]

Key Advantages:

-

High Potency: this compound exhibits tyrosinase inhibitory activity at a nanomolar concentration and inhibits melanin biosynthesis in melanoma cells at a sub-micromolar level, indicating high potency compared to many existing whitening agents.[1][2][3]

-

Antioxidant Properties: In addition to its primary role as a tyrosinase inhibitor, this compound, along with its related compounds Melanocins B and C, has shown potent antioxidant activity. This dual functionality can help protect the skin from oxidative stress, a contributing factor to skin aging and hyperpigmentation.[1][2]

Cosmetic Formulation Considerations:

This compound can be incorporated into various cosmetic formulations such as creams, lotions, serums, and masks. Due to its high potency, it can be effective at low concentrations. Stability and solubility studies are recommended for optimal formulation development. The inherent antioxidant properties of this compound may also contribute to the overall stability of the cosmetic product.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity.

| Parameter | Value | Assay | Source |

| Mushroom Tyrosinase Inhibition (IC50) | 9.0 nM | In vitro enzymatic assay | [1][2][3] |

| Melanin Biosynthesis Inhibition (MIC) | 0.9 µM | B16 Melanoma Cell-based assay | [1][2][3] |